molecular formula C18H23NO B584489 Toladryl-d6 CAS No. 1346603-37-9

Toladryl-d6

Cat. No.: B584489
CAS No.: 1346603-37-9
M. Wt: 275.425
InChI Key: PJUYQWIDNIAHIZ-XERRXZQWSA-N
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Description

Toladryl-d6 (CAS No. 1346603-37-9) is a deuterated isotopologue of Toladryl, a compound historically used in therapeutic formulations. As a deuterium-labeled standard, this compound replaces six hydrogen atoms with deuterium at specific molecular positions, enhancing its utility in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotopic labeling minimizes interference from the non-deuterated analyte, improving accuracy in pharmacokinetic and metabolic studies. Supplied in precise quantities (2.5 mg or 25 mg), this compound is critical for calibrating instrumentation and validating assays in research settings.

Properties

CAS No.

1346603-37-9

Molecular Formula

C18H23NO

Molecular Weight

275.425

IUPAC Name

2-[(4-methylphenyl)-phenylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine

InChI

InChI=1S/C18H23NO/c1-15-9-11-17(12-10-15)18(20-14-13-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3/i2D3,3D3

InChI Key

PJUYQWIDNIAHIZ-XERRXZQWSA-N

SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C

Synonyms

(N,N-Dimethyl-d6)-2-[(4-methylphenyl)phenylmethoxy]ethanamine;  4-Methyldiphenhydramine-d6;  p-Methyldiphenhydramine-d6;  (N,N-Dimethyl-d6)-N-[2-(p-methyl-α-phenylbenzyloxy)ethyl]amine;  p-Methylbenzhydryl 2-(Dimethyl-d6)aminoethyl Ether; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Toladryl-d6 is synthesized through the deuteration of diphenhydramine. The process involves the replacement of hydrogen atoms with deuterium atoms in the diphenhydramine molecule. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms into the diphenhydramine structure. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Toladryl-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as halides, thiols, and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Toladryl-d6 has a wide range of scientific research applications, including:

    Pharmacokinetics and Metabolism Studies: Used as a tracer molecule to study the absorption, distribution, metabolism, and excretion of diphenhydramine in biological systems.

    Environmental Research: Utilized as a standard for detecting environmental pollutants in air, water, soil, and food.

    Industrial Research: Employed in the development of new antihistaminic drugs and other pharmaceutical compounds.

Mechanism of Action

Toladryl-d6 exerts its effects by binding to histamine receptors in the body, thereby blocking the action of histamine. This prevents the symptoms of allergic reactions such as itching, swelling, and redness. The molecular targets of this compound include H1 histamine receptors, which are involved in mediating the effects of histamine in allergic responses .

Comparison with Similar Compounds

Molecular Characteristics

Compound CAS Number Deuterium Atoms Parent Drug Class Primary Application
This compound 1346603-37-9 6 Antihistamine/Stimulant LC-MS/MS internal standard
Tolbutamide-d9 1219794-57-6 9 Sulfonylurea Glucose metabolism assays
Tolafentrine-d4 Not Available 4 Phosphodiesterase Inhibitor Drug distribution studies
  • Deuterium Positioning : this compound’s deuteration likely occurs at metabolically stable sites to avoid isotopic effects, whereas Tolbutamide-d9’s higher deuteration count (9 vs. 6) provides a distinct mass shift for clearer MS detection.
  • Analytical Performance : Compounds with more deuterium atoms (e.g., Tolbutamide-d9) exhibit larger mass-to-charge (m/z) ratios, reducing spectral overlap. However, excessive deuteration may marginally alter solubility or chromatographic retention times.

Stability and Handling

  • This compound : Stable under refrigerated conditions; its lower deuterium count compared to Tolbutamide-d9 may reduce susceptibility to isotopic exchange in aqueous environments.
  • Tolbutamide-d9 : Requires stringent storage (-20°C) to preserve isotopic integrity, given its higher deuteration.

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